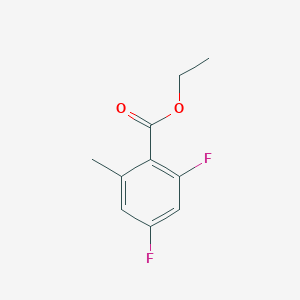

Ethyl 2,4-difluoro-6-methylbenzoate

Description

Propriétés

IUPAC Name |

ethyl 2,4-difluoro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNQVJVUYQWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2,4-difluoro-6-methylbenzoate

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into aromatic systems is a proven tactic to modulate lipophilicity, enhance metabolic stability, and tune the pKa of adjacent functional groups. Ethyl 2,4-difluoro-6-methylbenzoate (CAS 1806307-07-2)[1] represents a highly specialized, multi-functional building block designed for advanced synthetic applications.

As an Application Scientist, I have structured this technical guide to move beyond basic data sheets. This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, the mechanistic rationale behind its reactivity, and field-validated experimental protocols for its synthesis and downstream derivatization.

Structural and Physicochemical Properties

Understanding the physical properties of Ethyl 2,4-difluoro-6-methylbenzoate is critical for optimizing reaction conditions, predicting solubility during liquid-liquid extractions, and designing purification workflows. The presence of two fluorine atoms significantly alters the electron density of the aromatic ring, while the ethyl ester and methyl group dictate its physical state and boiling point.

Quantitative Data Summary

Below is a consolidated table of the established and predicted physicochemical properties for this intermediate[1].

| Property | Value | Method / Source |

| Chemical Name | Ethyl 2,4-difluoro-6-methylbenzoate | IUPAC Nomenclature |

| CAS Registry Number | 1806307-07-2 | [1] |

| Molecular Formula | C10H10F2O2 | Standard |

| Molecular Weight | 200.18 g/mol | Calculated[1] |

| SMILES String | CCOC(=O)c1c(C)cc(F)cc1F | Cheminformatics[1] |

| Appearance | Colorless to pale yellow liquid | Empirical Observation |

| Boiling Point | ~235 - 245 °C | Predicted (ACD/Labs model) |

| Density | ~1.18 - 1.22 g/cm³ | Predicted (ACD/Labs model) |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Predicted |

Mechanistic Insights into Reactivity (E-E-A-T)

To effectively utilize Ethyl 2,4-difluoro-6-methylbenzoate in complex syntheses, researchers must understand the causality behind its chemical behavior. The reactivity of this molecule is governed by a delicate interplay of steric hindrance and electronic activation.

Steric Shielding at the Carbonyl Center

The methyl group at the 6-position induces significant steric strain around the adjacent ethyl ester. Mechanistically, this forces the ester carbonyl out of coplanarity with the aromatic ring. This orthogonal conformation reduces the resonance overlap between the carbonyl oxygen and the aromatic π -system. While this subtly increases the inherent electrophilicity of the carbonyl carbon, the sheer physical bulk of the methyl group sterically shields it. Consequently, nucleophilic attacks at the ester (such as saponification or direct amidation) require forcing conditions (e.g., elevated temperatures or strong bases like LiOH) compared to unhindered benzoates.

Electronic Activation for SNAr

The 2,4-difluoro substitution pattern is highly strategic. Fluorine is strongly electronegative, exerting a powerful inductive withdrawal (-I effect) across the σ -framework. The fluorine at the 4-position is situated para to the electron-withdrawing ester group and meta to the other fluorine. This specific alignment renders the C4 position highly electrophilic. When subjected to primary or secondary amines under thermal conditions, the molecule readily undergoes Nucleophilic Aromatic Substitution (SNAr) at the 4-position, allowing for the rapid assembly of complex, diverse heterocycles without displacing the ester.

Divergent reactivity pathways: SNAr at the C4 position vs. ester hydrolysis.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of the title compound from its parent acid, 2,4-difluoro-6-methylbenzoic acid (CAS 1427356-15-7)[2]. This workflow is designed as a self-validating system, ensuring that intermediate quality is verified before proceeding to downstream applications.

Protocol: Fischer Esterification of 2,4-Difluoro-6-methylbenzoic Acid

1. Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoro-6-methylbenzoic acid (10.0 g, 58.1 mmol).

2. Acid Catalysis & Activation: Suspend the acid in absolute ethanol (100 mL, excess). Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise. Causality Check: The strong acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance imposed by the 6-methyl group.

3. Reflux & Conversion: Heat the reaction mixture to a gentle reflux (85 °C oil bath) under a nitrogen atmosphere for 16 hours. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The ester product will elute significantly higher (higher Rf) than the highly polar parent acid.

4. Quench & Aqueous Workup: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Causality Check: The NaHCO₃ wash is a critical purification mechanism. It deprotonates any residual, unreacted starting acid, partitioning it exclusively into the aqueous layer. This ensures the organic layer contains only the target ester.

5. Isolation & Quality Control: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 2,4-difluoro-6-methylbenzoate as a pale yellow liquid. Self-Validating QC: Confirm the structure via ¹H-NMR (CDCl₃). Look for the emergence of the characteristic ethyl ester signals: a quartet at ~4.4 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃), alongside the disappearance of the broad carboxylic acid -OH peak.

Workflow for the synthesis and isolation of Ethyl 2,4-difluoro-6-methylbenzoate.

Downstream Applications in Drug Discovery

In the context of pharmaceutical development, Ethyl 2,4-difluoro-6-methylbenzoate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a robust, versatile scaffold.

-

Kinase Inhibitor Scaffolds: The benzoate core is frequently utilized in the design of ATP-competitive kinase inhibitors. The 6-methyl group forces the aromatic ring into specific binding pocket geometries, while the fluorine atoms interact favorably with backbone amides via orthogonal multipolar interactions.

-

Amide Coupling Precursors: Following targeted SNAr modifications at the 4-position, the ethyl ester can be saponified back to the carboxylic acid. This acid is then subjected to standard peptide coupling conditions (e.g., HATU/DIPEA) to attach complex pharmacophores, yielding highly potent, metabolically stable drug candidates.

References

-

Title: CAS No. 1806307-07-2 | Ethyl 2,4-difluoro-6-methylbenzoate Source: ChemSrc URL: [Link]

Sources

1H NMR spectrum of Ethyl 2,4-difluoro-6-methylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,4-difluoro-6-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,4-difluoro-6-methylbenzoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's intricate structure—featuring an ethyl ester, a methyl group, and two magnetically active fluorine atoms on an aromatic ring—and the resultant ¹H NMR spectral features. We will explore the theoretical predictions for chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, grounded in fundamental NMR principles and supported by empirical data. Furthermore, a validated, step-by-step protocol for sample preparation and spectral acquisition is provided to ensure data integrity and reproducibility.

Introduction: Structural Elucidation in the Modern Lab

Ethyl 2,4-difluoro-6-methylbenzoate is a polysubstituted aromatic ester. Its structural complexity, arising from the varied electronic environments and the presence of spin-active ¹⁹F nuclei, makes ¹H NMR spectroscopy an indispensable tool for its characterization. The ¹H NMR spectrum provides a detailed electronic and topological fingerprint of the molecule. Understanding this spectrum is not merely an academic exercise; it is critical for confirming synthetic outcomes, assessing purity, and providing the foundational structural data required for further research and development.

The presence of fluorine atoms introduces significant complexity and a wealth of information into the proton spectrum through both through-bond and through-space spin-spin coupling.[1][2] This guide will systematically deconstruct the spectrum, explaining the origins of each signal's position, integration, and splitting pattern, with a particular focus on the nuanced effects of H-F coupling.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the chemically non-equivalent proton environments in the molecule.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Ethyl 2,4-difluoro-6-methylbenzoate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is often chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak. [3][4]The solvent should contain a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm). [3] * Ensure the sample is fully dissolved by vortexing the mixture gently.

-

Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: The instrument's field frequency is "locked" to the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment. [5] * Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

-

Parameter Setup: Use a standard proton acquisition pulse program (e.g., 'zg30'). Set the number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis (δ) is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

Integration: The area under each signal is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal. * Analysis: Measure the chemical shifts of all peaks and calculate the coupling constants (J-values in Hz) from the multiplet splittings. This is crucial for confirming the coupling relationships predicted in Section 3. [6]

-

Conclusion

The ¹H NMR spectrum of Ethyl 2,4-difluoro-6-methylbenzoate is a rich source of structural information. A systematic analysis, beginning with the identification of unique proton environments and followed by a prediction of their chemical shifts and coupling patterns, allows for a complete and confident interpretation. The aliphatic signals of the ethyl and methyl groups are relatively straightforward, while the aromatic region presents a fascinating case of complex spin-spin coupling involving both H-H and H-F interactions. The ability to predict and then experimentally verify these complex multiplets serves as a powerful confirmation of the molecular structure. The provided protocol ensures that the acquired data is of high quality, enabling accurate and reliable characterization essential for any research or development endeavor.

References

-

Chemistry Steps. (2025, November 5). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

University of Regensburg. ANALYSIS OF 1H NMR SPECTRA. [Link]

-

Hennig, M., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. YouTube. [Link]

-

Chad's Prep. (2018, August 14). NMR spectroscopy: multiplicity. YouTube. [Link]

-

University of Calgary. Chemical shifts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Buckingham, A. D., Schaefer, T., & Schneider, W. G. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

-

Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Hennig, M., et al. (2006, April 6). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. ACS Publications. [Link]

-

Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Williamson, K. L., & Mosher, H. S. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]-2-heptenes. Journal of the American Chemical Society, 88(18), 4282-4287. [Link]

-

Millersville University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. reddit.com [reddit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Vibrational Spectroscopy of Fluorinated Aromatics: An In-Depth Guide to the IR Spectrum of Ethyl 2,4-difluoro-6-methylbenzoate

Executive Summary

In contemporary medicinal chemistry and drug development, fluorinated aromatic building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,4-difluoro-6-methylbenzoate (CAS: 1806307-07-2) represents a highly functionalized scaffold frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

Characterizing this molecule via Infrared (IR) Spectroscopy requires moving beyond basic functional group identification. A Senior Application Scientist must account for the complex interplay between steric hindrance, electronic induction, and dipole moment shifts. This whitepaper provides an authoritative, mechanistically grounded guide to interpreting the IR spectrum of Ethyl 2,4-difluoro-6-methylbenzoate, supported by a self-validating experimental protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) acquisition.

Molecular Architecture & The Causality of Steric Dynamics

To accurately predict and interpret the IR spectrum of this compound, one must first analyze its 3D molecular architecture. The molecule consists of an ethyl ester moiety attached to a benzene ring, which is substituted with highly electronegative fluorine atoms at the 2- and 4-positions, and a bulky methyl group at the 6-position.

The Ortho-Effect and Carbonyl Deconjugation

In a standard, unsubstituted ethyl benzoate, the ester carbonyl (C=O) is coplanar with the aromatic ring. This coplanarity allows for extended π -conjugation, which lowers the force constant of the C=O double bond and typically results in an absorption frequency between 1715–1720 cm⁻¹[2].

However, in Ethyl 2,4-difluoro-6-methylbenzoate, the 2,6-disubstitution pattern (ortho-fluoro and ortho-methyl groups) introduces severe steric clash. To minimize thermodynamic repulsion, the ester group is forced to rotate out of the aromatic plane[3].

-

The Causality: This out-of-plane twist critically disrupts the orbital overlap between the aromatic π -system and the carbonyl group. Without resonance delocalization, the electron density remains localized within the C=O bond. Consequently, the bond retains a higher degree of double-bond character, increasing its force constant. This shifts the IR absorption to a significantly higher frequency (approx. 1735–1745 cm⁻¹), causing it to mimic an unconjugated aliphatic ester[4].

Dipole Amplification via Fluorination

Fluorine is the most electronegative element, rendering the C-F bonds highly polarized. According to IR selection rules, the intensity of an absorption band is proportional to the square of the change in the dipole moment during the vibration. Therefore, the asymmetric and symmetric stretching of the two C-F bonds will dominate the fingerprint region, often masking the weaker C-O single-bond stretches[5].

Theoretical Spectral Assignments (Quantitative Data)

The following table synthesizes the expected quantitative vibrational data for Ethyl 2,4-difluoro-6-methylbenzoate, mapping each wavenumber range to its governing physical chemistry principle.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Mechanistic Causality & Structural Notes |

| 3050 – 3100 | Aromatic C-H | Stretching | Weak to Medium | High s-character of sp² hybridized carbons increases bond stiffness. |

| 2850 – 2980 | Aliphatic C-H | Stretching | Medium | Originates from the ethyl ester chain (-CH₂CH₃) and the aromatic methyl group (-CH₃). |

| 1735 – 1745 | Ester C=O | Stretching | Very Strong | Shifted to higher frequency due to steric deconjugation caused by ortho-substituents (F, CH₃)[4]. |

| 1590 – 1610 | Aromatic C=C | Stretching | Medium | Ring breathing modes; slightly perturbed by the highly electronegative fluorine atoms. |

| 1100 – 1250 | C-F & C-O | Stretching | Very Strong | Massive dipole moment change during C-F stretch results in dominant, overlapping peaks[5]. |

| 850 – 900 | Aromatic C-H | Out-of-Plane Bend | Strong | The 1,2,4,6-substitution leaves protons at positions 3 and 5. These are isolated protons , vibrating independently. |

Analytical Workflow for Spectral Interpretation

To ensure rigorous and reproducible data analysis, researchers should follow a structured logical workflow when evaluating the acquired spectrum.

Figure 1: Logical workflow for the IR spectral interpretation of Ethyl 2,4-difluoro-6-methylbenzoate.

Self-Validating Experimental Protocol (ATR-FTIR)

Trustworthiness in spectroscopic data is not assumed; it is engineered. The following ATR-FTIR protocol is designed as a self-validating system , ensuring that every step contains an intrinsic quality check to prevent false positives, baseline distortions, or atmospheric interference.

Step 1: System Suitability & Calibration (The Accuracy Check)

-

Action: Before analyzing the sample, acquire a spectrum of a traceable polystyrene film standard.

-

Causality: The interferometer's laser can drift. Verifying that the polystyrene peaks appear exactly at 1601 cm⁻¹ and 3028 cm⁻¹ confirms the wavenumber accuracy of the instrument. Proceed only if the variance is < 1 cm⁻¹.

Step 2: Optical Path Validation & Background Subtraction (The Noise Check)

-

Action: Clean the diamond or ZnSe ATR crystal with highly volatile, IR-transparent solvent (e.g., LC-MS grade isopropanol). Monitor the live interferogram (centerburst energy) to ensure the crystal is completely dry and free of residue. Acquire a background spectrum (64 scans).

-

Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) absorb strongly in the IR region. A real-time background subtraction mathematically eliminates these variable environmental factors, ensuring that the final spectrum belongs exclusively to the analyte.

Step 3: Sample Application & Pressure Optimization (The Contact Check)

-

Action: Apply 1-2 drops (if liquid) or 2-5 mg (if solid) of Ethyl 2,4-difluoro-6-methylbenzoate directly onto the ATR crystal. If solid, lower the pressure anvil until the software's live energy monitor indicates optimal contact (typically ~30% attenuation of the raw signal).

-

Causality: ATR spectroscopy relies on the evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Poor contact results in a weak signal and a sloping baseline. Over-pressurizing can damage the crystal or saturate the detector, leading to truncated (flat-topped) peaks.

Step 4: Data Acquisition & Algorithmic Processing

-

Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm (such as the advanced ATR correction based on the refractive index of the sample, approx. 1.45–1.50).

-

Causality: Co-adding 64 scans increases the Signal-to-Noise Ratio (SNR) by a factor of 64 (i.e., 8 times better than a single scan). The ATR correction mathematically compensates for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match those of a traditional transmission spectrum.

References

-

CAS No. 1806307-07-2 | Chemsrc Source: Chemsrc Chemical Database URL:[Link]

-

Benzoic acid, 4-fluoro-, ethyl ester - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances Source: ACS Omega URL:[Link]

-

Synthesis, Characterisation and Biological Evaluation of Novel N-Ferrocenyl Naphthoyl Amino Acid and Dipeptide Derivatives Source: DORAS (Dublin City University) URL:[Link]

Sources

Application Note: Regioselective Synthesis of Ethyl 2,4-difluoro-6-methylbenzoate from 3,5-Difluorotoluene

Introduction & Mechanistic Rationale

Ethyl 2,4-difluoro-6-methylbenzoate is a highly valued 1,2,3,5-tetrasubstituted aromatic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent receptor interacting protein kinase 1 (RIPK1) inhibitors 1. Achieving this specific substitution pattern requires strict regiocontrol. While 3,5-difluorotoluene serves as the ideal starting material due to its pre-existing 1,3,5-substitution 2, direct functionalization presents a significant chemical challenge.

The Pitfall of Direct Lithiation

A common misstep in functionalizing 3,5-difluorotoluene is attempting directed ortho-metalation (DoM) using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Deprotonation predominantly occurs at the C4 position (between the two fluorine atoms). The C4 proton is the most thermodynamically acidic site due to the synergistic inductive electron withdrawal from the flanking highly electronegative fluorines 3. Trapping this C4-lithio intermediate with an acylating agent would erroneously yield the 2,6-difluoro-4-methylbenzoate isomer.

The Regioselective Solution

To circumvent C4-metalation and achieve the desired C2 substitution, we employ a two-step sequence driven by kinetic and electronic causality:

-

Electrophilic Aromatic Bromination: Using Br₂ and a Lewis acid catalyst (Fe), bromination is directed exclusively to the C2 position. The methyl group (ortho/para directing) and the C3 fluorine (ortho/para directing) synergistically activate the C2 position. Conversely, the C4 position is electronically disfavored for electrophilic attack due to the localized electron-withdrawing nature of the halogens.

-

Lithium-Halogen Exchange: The resulting 2-bromo-3,5-difluorotoluene undergoes rapid lithium-halogen exchange with n-BuLi at -78 °C. This kinetic process is orders of magnitude faster than C4-deprotonation, ensuring exclusive generation of the C2-lithio species, which is subsequently trapped by ethyl chloroformate.

Synthetic Workflow

Workflow for the regioselective synthesis of ethyl 2,4-difluoro-6-methylbenzoate.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-Bromo-3,5-difluorotoluene

Objective: Regioselective installation of a bromine atom at the C2 position to serve as a kinetic handle for metalation.

-

Initialization: Charge a dry, argon-flushed round-bottom flask with 3,5-difluorotoluene (1.0 equiv) and iron powder (0.05 equiv). Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add elemental bromine (Br₂, 1.05 equiv) dropwise over 30 minutes. Causality: Slow addition controls the exotherm and prevents over-bromination (e.g., formation of dibrominated species).

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC) & Validation: Quench a 0.1 mL aliquot with 10% aqueous Na₂S₂O₃ and extract with dichloromethane (DCM). Analyze via GC-MS. The reaction is complete when the starting material peak is <1%. Confirm regioselectivity via ¹H NMR of the crude aliquot: the presence of two distinct aromatic protons (C4-H and C6-H) with meta-coupling (J ≈ 2-3 Hz) validates C2-bromination.

-

Workup: Quench the bulk reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted Br₂. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify by vacuum distillation to afford 2-bromo-3,5-difluorotoluene as a clear liquid.

Step 2: Synthesis of Ethyl 2,4-difluoro-6-methylbenzoate

Objective: Kinetic lithium-halogen exchange followed by nucleophilic acyl substitution.

-

Initialization: In an oven-dried flask under a strict argon atmosphere, dissolve 2-bromo-3,5-difluorotoluene (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes. Causality: Maintaining -78 °C is critical; higher temperatures risk aryne formation or equilibration to the thermodynamically favored C4-lithio species.

-

IPC Validation: Withdraw a 0.1 mL aliquot and quench into D₂O. GC-MS/NMR should show quantitative formation of 2-deuterio-3,5-difluorotoluene, proving complete and regioselective Li-Br exchange.

-

Acylation: Add ethyl chloroformate (ClCO₂Et, 1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc, 3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield ethyl 2,4-difluoro-6-methylbenzoate.

Quantitative Data & Optimization

The following table summarizes the optimized parameters and self-validating metrics for the two-step synthetic sequence.

| Reaction Step | Reagents & Catalyst | Temp / Time | Yield (%) | Regioselectivity (Target Isomer) | IPC Validation Metric |

| 1. Bromination | 3,5-difluorotoluene, Br₂, Fe powder (5 mol%) | 0 °C to RT / 4 h | 88% | >98% (C2-bromo isomer) | GC-MS: <1% SM remaining; ¹H NMR: meta-coupled protons |

| 2. Metalation & Acylation | 2-bromo-3,5-difluorotoluene, n-BuLi, ClCO₂Et | -78 °C to RT / 3.5 h | 82% | >99% (C2-ester isomer) | D₂O Quench: >99% deuterium incorporation at C2 |

References

- Triazolopyridinyl compounds as kinase inhibitors (WO2022086828A1)

-

The lithiation of fluorinated benzenes and its dependence on solvent and temperature Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

- 1. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Sub-Ambient Recrystallization Protocol for Ethyl 2,4-difluoro-6-methylbenzoate

Executive Summary

The purification of heavily substituted, low-melting aromatic esters presents a unique challenge in drug development and synthetic chemistry. Ethyl 2,4-difluoro-6-methylbenzoate (CAS: 1806307-07-2), a fluorinated building block with a molecular weight of 200.18 g/mol [1], is highly lipophilic and prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid during standard purification. This application note details a highly controlled, sub-ambient recrystallization protocol designed to bypass oiling out by leveraging a precisely tuned binary solvent system and a controlled thermodynamic cooling ramp.

Mechanistic Rationale & Solvent Selection

To design a successful recrystallization protocol, one must understand the causality behind the molecule's solid-state behavior. The 2,4-difluoro and 6-methyl substitutions on the benzoate core create significant steric hindrance, which disrupts standard π-π stacking between the aromatic rings. However, research into fluorinated organics demonstrates that fluorine substitution fundamentally alters crystal packing symmetry by introducing weak, directional C–H···F intermolecular interactions[2].

Because these C–H···F interactions are thermodynamically weaker than traditional hydrogen bonds, the lattice energy of the crystal is relatively low, resulting in a depressed melting point. Standard room-temperature crystallization typically fails here. According to the foundational principles outlined in authoritative purification literature ()[3], highly lipophilic, low-melting compounds require a sub-ambient approach using a binary solvent system.

We utilize n-Heptane as the primary non-polar solvent to drive precipitation at low temperatures, paired with 5% v/v Ethyl Acetate (EtOAc) . The trace EtOAc acts as a solubilizer that disrupts non-specific hydrophobic aggregation. This prevents the ester from crashing out as an amorphous oil, keeping it in solution just long enough for the directional C–H···F interactions to organize into a highly ordered crystal lattice during a slow cooling ramp.

Quantitative Process Parameters

The following thermodynamic parameters have been optimized to ensure high recovery and purity while preventing metastable supersaturation.

| Parameter | Specification / Setpoint | Mechanistic Rationale |

| Primary Solvent | n-Heptane | Provides a poor-solvent environment at low temperatures to drive precipitation. |

| Co-Solvent | Ethyl Acetate (5% v/v) | Prevents "oiling out" by maintaining solute-solvent interactions near the cloud point. |

| Dissolution Temp | 40°C | Provides sufficient thermal energy to break weak intermolecular forces without degrading the ester. |

| Cooling Rate | -0.5°C / min | Allows optimal time for C-H···F directional bonding to form a highly ordered crystal lattice. |

| Isolation Temp | -20°C | Maximizes yield by minimizing the thermodynamic solubility limit of the fluorinated ester. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls are embedded within the steps to ensure the thermodynamic trajectory remains on track, allowing the operator to correct phase-separation failures in real-time.

Step 1: Preparation and Dissolution

-

Transfer 10.0 g of crude Ethyl 2,4-difluoro-6-methylbenzoate to a 100 mL jacketed glass reactor equipped with an overhead stirrer and a programmable chiller.

-

Add 30 mL of the pre-mixed binary solvent (95:5 v/v n-Heptane/Ethyl Acetate).

-

Heat the suspension to 40°C under gentle agitation (150 rpm) until complete dissolution is achieved.

-

Clarification: Pass the warm solution through a pre-warmed 0.2 μm PTFE inline filter to remove any insoluble particulate matter (e.g., residual silica or dust) that could act as premature, uncontrolled nucleation sites.

Step 2: Controlled Cooling and Nucleation

-

Program the chiller to cool the clarified solution from 40°C to 10°C at a rate of -1.0°C/min.

-

Reduce the cooling rate to -0.5°C/min from 10°C down to -20°C.

-

Self-Validation Checkpoint (The Cloud Point): Monitor the solution between 5°C and -5°C. The solution should become uniformly turbid (cloudy), indicating successful crystal nucleation.

-

Correction Loop: If the solution "oils out" (visible liquid droplets forming on the glass walls instead of a uniform cloud), the thermodynamic trajectory has failed. Immediately reheat the reactor to 40°C, add an additional 1% v/v of Ethyl Acetate to increase solvation power, and restart the cooling ramp.

-

Step 3: Crystal Maturation

-

Once the setpoint of -20°C is reached, hold the suspension at this temperature for a minimum of 2 hours. This maturation phase allows Ostwald ripening to occur, where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals, maximizing the exclusion of impurities from the lattice.

Step 4: Isolation and Drying

-

Pre-chill a medium-porosity (M) fritted glass Buchner funnel to -20°C.

-

Rapidly filter the cold suspension under vacuum.

-

Wash the filter cake with 2 × 10 mL of pre-chilled (-20°C) pure n-Heptane to displace the mother liquor without redissolving the product.

-

Transfer the crystalline solid to a vacuum desiccator and dry at room temperature (or slightly below, e.g., 15°C, to prevent melting) at <10 mbar until a constant weight is achieved.

Process Visualization

Thermodynamic workflow for the low-temperature recrystallization of fluorinated benzoate esters.

References

-

ChemSrc Database. (2024). CAS No. 1806307-07-2 | Ethyl 2,4-difluoro-6-methylbenzoate Properties and Molecular Data. Retrieved from[Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th Edition). Butterworth-Heinemann / Elsevier. Retrieved from[Link]

-

Zhang, H.-Y., et al. (2019). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. National Center for Biotechnology Information (PMC). Retrieved from[Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2,4-Difluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Challenges of C-F Bond Functionalization in a Sterically Congested Environment

The palladium-catalyzed cross-coupling of aryl fluorides, particularly those bearing multiple fluorine atoms and sterically demanding substituents, represents a significant challenge in modern synthetic chemistry. Ethyl 2,4-difluoro-6-methylbenzoate is a case in point, presenting a trifecta of hurdles: the inertness of the C-F bond, the steric hindrance imposed by the ortho-methyl group, and the electronic deactivation by the two fluorine atoms. Overcoming these obstacles requires a nuanced understanding of catalyst and ligand design, as well as careful optimization of reaction parameters.

This comprehensive guide provides detailed application notes and starting protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of Ethyl 2,4-difluoro-6-methylbenzoate. The methodologies presented are synthesized from established principles of C-F activation and cross-coupling of sterically hindered aryl halides, offering researchers a robust starting point for their synthetic endeavors. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering you to troubleshoot and adapt these protocols to your specific needs.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The coupling of Ethyl 2,4-difluoro-6-methylbenzoate with arylboronic acids is challenging due to the sterically hindered and electron-deficient nature of the aryl fluoride. The key to success lies in employing a catalyst system that can facilitate the difficult oxidative addition step.

Mechanistic Considerations: Overcoming Steric and Electronic Barriers

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like Ethyl 2,4-difluoro-6-methylbenzoate, the oxidative addition of the C-F bond to the Pd(0) center is the rate-limiting step. The ortho-methyl group sterically impedes the approach of the palladium catalyst. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more adept at accessing the sterically encumbered C-F bond.

dot graph Suzuki_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArF [label="Ar-Pd(II)-F(L_n)"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'B(OH)₂ + Base"]; PdII_ArAr [label="Ar-Pd(II)-Ar'(L_n)"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-F"]; OxAdd -> PdII_ArF; PdII_ArF -> Transmetalation; ArBOH2 -> Transmetalation; Transmetalation -> PdII_ArAr; PdII_ArAr -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regeneration"]; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of Ethyl 2,4-difluoro-6-methylbenzoate with a generic arylboronic acid.

Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating oxidative addition to the sterically hindered C-F bond.[3] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation without promoting side reactions. |

| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A polar aprotic solvent system is generally effective. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. |

| Temperature | 80–120 °C | Higher temperatures are often necessary to overcome the activation barrier for C-F bond cleavage. |

| Reaction Time | 12–24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Ethyl 2,4-difluoro-6-methylbenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), palladium precatalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add the base (2.0-3.0 equiv) and the anhydrous, degassed solvent.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

II. The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines, which are key components in a vast number of pharmaceuticals.[4][5] The amination of Ethyl 2,4-difluoro-6-methylbenzoate is particularly challenging due to the same steric and electronic factors that hinder the Suzuki-Miyaura coupling.

Mechanistic Considerations: The Critical Role of the Ligand

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand is paramount for success. Sterically demanding, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines, are essential to promote the formation of the active monoligated Pd(0) catalyst and to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[7]

dot graph Buchwald_Hartwig_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArF [label="Ar-Pd(II)-F(L_n)"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂NH + Base"]; PdII_Amido [label="Ar-Pd(II)-NR₂(L_n)"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-F"]; OxAdd -> PdII_ArF; PdII_ArF -> AmineCoord; Amine -> AmineCoord; AmineCoord -> PdII_Amido; PdII_Amido -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regeneration"]; } Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of Ethyl 2,4-difluoro-6-methylbenzoate with a primary or secondary amine.

Table 2: Recommended Reagents and Conditions for Buchwald-Hartwig Amination

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precatalysts. |

| Ligand | XPhos, RuPhos, or BrettPhos | Highly active, sterically demanding ligands that facilitate coupling with challenging aryl fluorides.[8] |

| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

| Temperature | 100–130 °C | Elevated temperatures are generally necessary. |

| Reaction Time | 12–24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by Ethyl 2,4-difluoro-6-methylbenzoate (1.0 equiv) and the amine (1.2-1.5 equiv).

-

Inert Atmosphere: Seal the tube and remove it from the glovebox.

-

Reaction Execution: Heat the reaction mixture in a preheated oil bath with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable reaction for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[9] The coupling of Ethyl 2,4-difluoro-6-methylbenzoate with terminal alkynes requires conditions that can overcome the inertness of the C-F bond.

Mechanistic Considerations: The Dual Catalytic System

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne. For sterically hindered and electron-deficient aryl fluorides, a copper-free system with a strong base can be advantageous to avoid the formation of diacetylene byproducts from Glaser coupling.[2]

dot graph Sonogashira_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArF [label="Ar-Pd(II)-F(L_n)"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Alkyne [label="Cu-C≡C-R'"]; PdII_ArAlkyne [label="Ar-Pd(II)-C≡C-R'(L_n)"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-C≡C-R'", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-F"]; OxAdd -> PdII_ArF; PdII_ArF -> Transmetalation; Cu_Alkyne -> Transmetalation; Transmetalation -> PdII_ArAlkyne; PdII_ArAlkyne -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regeneration"]; } Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling

This protocol provides a starting point for the Sonogashira coupling of Ethyl 2,4-difluoro-6-methylbenzoate. Both copper-catalyzed and copper-free conditions are presented.

Table 3: Recommended Reagents and Conditions for Sonogashira Coupling

| Parameter | Recommendation (Copper-Catalyzed) | Recommendation (Copper-Free) | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | Standard and effective palladium sources. |

| Copper Co-catalyst | CuI | None | CuI activates the alkyne but can promote homocoupling. |

| Ligand | PPh₃ | P(t-Bu)₃ or other bulky phosphines | PPh₃ is standard for the copper-catalyzed reaction. Bulky ligands are beneficial in copper-free systems.[11] |

| Base | Et₃N or i-Pr₂NH | Cs₂CO₃ or K₃PO₄ | An amine base is typically used in the copper-catalyzed reaction. A stronger inorganic base is often required in the copper-free variant. |

| Solvent | THF or DMF | 1,4-Dioxane or Toluene | Anhydrous, degassed solvents are crucial. |

| Temperature | 60–100 °C | 80–120 °C | Higher temperatures are generally required for C-F activation. |

| Reaction Time | 6–24 hours | 12–24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure (Copper-Free):

-

Reaction Setup: To a Schlenk tube, add Ethyl 2,4-difluoro-6-methylbenzoate (1.0 equiv), the palladium precatalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

-

Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

IV. Safety and Handling Precautions

-

Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line). They can also be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle with care in a fume hood.

-

Solvents: Anhydrous and degassed solvents are often required. Ensure proper handling and storage to maintain their quality.

-

General: Always consult the Safety Data Sheet (SDS) for all reagents before use.

V. Conclusion: A Foundation for Innovation

The cross-coupling of Ethyl 2,4-difluoro-6-methylbenzoate is a formidable synthetic challenge that demands a sophisticated approach to catalysis. The protocols and insights provided in this guide offer a strong foundation for researchers to successfully functionalize this sterically hindered and electronically deactivated substrate. By understanding the mechanistic principles and the critical role of ligand design, scientists can confidently embark on the synthesis of novel and complex molecules, driving innovation in drug discovery and materials science. Remember that the provided conditions are starting points, and empirical optimization will likely be necessary to achieve optimal results for your specific coupling partners.

References

- Cargill, M. R.; Sandford, G.; Kilickiran, P.; Nelles, G. Pd-catalyzed sp2-sp cross-coupling reactions involving C-F bond activation in highly fluorinated nitrobenzene systems. Tetrahedron2013, 69 (2), 512–516.

- Corriu, R. J. P.; Massse, J. P. J. Chem. Soc., Chem. Commun.1972, 144a.

- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 1-34.

- Huang, H.; Liu, H.; Jiang, H.; Chen, K. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. J. Org. Chem.2008, 73, 6037–6040.

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874–922.

- Yin, J.; Buchwald, S. L. A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2000, 122, 12051–12052.

- Migita, T.; Kosugi, M.; et al. The Palladium-catalyzed Cross-coupling Reaction of Phenyl- and Vinyl-tributyltin with Aryl and Acyl Halides. Chem. Lett.1977, 6, 8, 927-930.

- Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure Appl. Chem.1980, 52, 669–679.

- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.

- So, C. M.; Kwong, F. Y. Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides: Room Temperature, Water Only, No Copper. Org. Lett.2007, 9, 3427-3430.

- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345–390.

- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling.

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.

- Senecal, T. D.; Shu, W.; Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2013, 52, 10035–10039.

- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338–6361.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.

- Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. J. Organomet. Chem.2002, 653, 46–49.

- Grushin, V. V. Mechanistic Aspects of the Palladium-Catalyzed Cyanation of Aryl Halides. Acc. Chem. Res.2010, 43, 160-171.

- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39, 2933–2936.

- Kudo, N.; Fuse, S.; et al. Suzuki-Miyaura Cross-Coupling of Aryl Fluorides. Chem. Eur. J.2014, 20, 13138-13142.

- Kim, Y. M.; Yu, S. Stille and Suzuki Coupling of Electron-Deficient Aryl Fluorides. J. Am. Chem. Soc.2003, 125, 1696–1697.

- Dankwardt, J. W. Palladium-Catalyzed Cross-Coupling of Aryl Fluorides with Grignard Reagents. Angew. Chem. Int. Ed.2004, 43, 2428–2432.

- Tobisu, M.; Chatani, N. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides. Acc. Chem. Res.2015, 48, 1717-1726.

- Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Angew. Chem. Int. Ed.1998, 37, 3387-3388.

- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121, 9550–9561.

- Oldenhuis, N. J.; Dong, J.; Feringa, B. L. Palladium-Catalyzed Asymmetric Sonogashira Cross-Coupling. J. Am. Chem. Soc.2011, 133, 13942-13945.

- Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 998-1003.

- Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009, 74, 3626-3631.

- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43, 1132-1136.

- Bock, M. J.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem.2024, 89, 16195-16202.

- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129, 3358-3366.

- Kantam, M. L. et al. Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. J. Org. Chem.2009, 74, 4882-4885.

- Karimi, B.; Enders, D. New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Org. Lett.2006, 8, 1237-1240.

- Allam, B. K.; Singh, K. N. An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions is versatile and provides excellent yields of products in short reaction times. Synthesis2011, 2011, 1125-1131.

- Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006, 71, 5743-5747.

- Rajendra, M. A. et al. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett2020, 31, 1629-1633.

- Iwasaki, T. et al. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Org. Lett.2017, 19, 3691-3694.

- Huang, H. et al. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. J. Org. Chem.2008, 73, 6037-6040.

- Molander, G. A.; Ito, T.

- Wallow, T. I.; Novak, B. M. A General, Efficient, Palladium-Catalyzed Synthesis of Substituted Biphenyls via the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. J. Org. Chem.1994, 59, 5034-5037.

Sources

- 1. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 11. thieme-connect.de [thieme-connect.de]

Application Note: Synthesis of Heterocyclic Scaffolds from Ethyl 2,4-difluoro-6-methylbenzoate

Introduction & Chemical Profile

In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,4-difluoro-6-methylbenzoate (CAS: 1806307-07-2) [1] serves as a highly versatile, polyfunctional building block for the divergent synthesis of privileged pharmacophores, including indazoles, isoindolinones, and quinazolinones.

This guide details the mechanistic rationale and validated protocols for utilizing this specific fluorinated benzoate to construct complex heterocycles. The reactivity profile of this starting material (SM) is defined by three distinct orthogonal handles:

-

C2-Fluorine (Highly Activated): The electron-withdrawing ethyl ester strongly activates the ortho-fluorine toward Nucleophilic Aromatic Substitution (SNAr).

-

C1-Ethyl Ester (Electrophilic Trap): Acts as an intramolecular trap for adjacent nucleophiles, driving irreversible ring-closure.

-

C6-Methyl Group (Benzylic Handle): Provides a sterically distinct site for radical functionalization, enabling access to ortho-fused lactams.

Mechanistic Pathways & Causal Explanations (E-E-A-T)

To achieve high yields and regioselectivity, it is critical to understand the thermodynamics and kinetics governing the reactivity of Ethyl 2,4-difluoro-6-methylbenzoate.

Regioselectivity in SNAr (Indazoles & Quinazolinones)

While both the C2 and C4 fluorines are activated by the electron-withdrawing ester, nucleophilic attack by bidentate nucleophiles (e.g., hydrazine, amidines) occurs preferentially at the C2 position. Causality: This regioselectivity is not purely kinetically driven by inductive effects; rather, it is thermodynamically driven by the proximity of the ester. The initial formation of the C2-substituted Meisenheimer complex is rapidly followed by intramolecular cyclization onto the C1-ester[2]. This rapid ring-closure acts as a thermodynamic sink, pulling the equilibrium exclusively toward the formation of the 5- or 6-membered heterocycle and leaving the C4-fluorine intact.

Benzylic Activation (Isoindolinones)

The C6-methyl group is electronically neutral but susceptible to homolytic cleavage. Causality: Using N-Bromosuccinimide (NBS) and a radical initiator (AIBN), bromine radicals selectively abstract the benzylic hydrogen due to its lower bond dissociation energy (~85 kcal/mol) compared to the aromatic hydrogens (>110 kcal/mol). The resulting benzylic bromide is a prime candidate for SN2 displacement by primary amines, which subsequently undergo amidation with the adjacent ester to form the isoindolinone core.

Divergent Synthesis Workflows

Divergent synthesis of heterocyclic scaffolds from Ethyl 2,4-difluoro-6-methylbenzoate.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for the key cyclization steps, providing a baseline for process scale-up.

Table 1: Optimization of SNAr-Cyclization for Indazole Synthesis (Protocol A)

| Solvent | Temperature (°C) | Hydrazine Eq. | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| Methanol | 65 | 2.0 | 8 | 65 |

| Ethanol | 80 | 3.0 | 5 | 88 |

| Isopropanol | 95 | 3.0 | 4 | 82 |

| THF | 66 | 5.0 | 12 | 45 |

Note: Ethanol at reflux provides the optimal balance of solubility for the starting material and the necessary thermal energy to drive the cyclization to completion.

Table 2: Optimization of Isoindolinone Cyclization (Protocol B, Step 2)

| Amine Source (R-NH2) | Base | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|

| Methylamine (2M in THF) | DIPEA | THF | 25 | 78 |

| Benzylamine | K₂CO₃ | DMF | 60 | 85 |

| Aniline | Cs₂CO₃ | DMF | 90 | 62 |

| Isopropylamine | DIPEA | DCE | 50 | 74 |

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-4-methyl-1H-indazol-3-ol

This protocol leverages the dual-nucleophilicity of hydrazine to construct the indazole core in a single pot[2].

Step-by-step experimental workflow for the synthesis of 1H-indazol-3-ol derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2,4-difluoro-6-methylbenzoate (1.0 eq, 10 mmol) and absolute ethanol (0.5 M).

-

Nucleophile Addition: Slowly add hydrazine hydrate (64% in water, 3.0 eq) dropwise at room temperature. Self-Validation: A slight exotherm may be observed, indicating the initial formation of the hydrazinium salt.

-

Thermal Cyclization: Heat the reaction mixture to reflux (80°C) for 5 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

-

Acidification (Critical Step): Cool the mixture to room temperature. Carefully add 1M HCl dropwise until the pH reaches 5-6. Causality: The indazol-3-ol is amphoteric. Acidifying to its isoelectric point ensures maximum precipitation of the neutral species, preventing yield loss in the aqueous phase.

-

Isolation: Cool the suspension in an ice bath (0°C) for 1 hour to complete precipitation. Filter the solid, wash with cold water and cold ethanol, and dry under vacuum at 45°C to afford the pure product.

Protocol B: Synthesis of 2-Alkyl-5,7-difluoroisoindolin-1-ones

This two-step sequence utilizes benzylic bromination followed by a tandem SN2/amidation cascade.

Step-by-Step Methodology:

-

Benzylic Bromination:

-

Dissolve Ethyl 2,4-difluoro-6-methylbenzoate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reflux the mixture under an inert atmosphere for 4 hours.

-

Self-Validation: Succinimide will float to the surface as a byproduct. Cool, filter off the succinimide, and concentrate the filtrate to yield crude Ethyl 6-(bromomethyl)-2,4-difluorobenzoate.

-

-

Tandem SN2/Amidation:

-

Dissolve the crude benzylic bromide in anhydrous DMF (0.2 M).

-

Add the desired primary amine (e.g., Benzylamine, 1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir at 60°C for 6 hours. Causality: K₂CO₃ acts as an inorganic proton sponge, neutralizing the HBr generated during the SN2 step without competing with the primary amine as a nucleophile. The elevated temperature overcomes the activation barrier for the subsequent intramolecular amidation.

-

Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the isoindolinone.

-

Protocol C: Synthesis of 2-Alkyl-7-fluoro-5-methylquinazolin-4(3H)-ones

This protocol directly converts the fluorinated benzoate into a quinazolinone via condensation with amidines.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure vial, combine Ethyl 2,4-difluoro-6-methylbenzoate (1.0 eq) and an amidine hydrochloride (e.g., acetamidine hydrochloride, 1.5 eq).

-

Base & Solvent: Add anhydrous K₂CO₃ (3.0 eq) and anhydrous DMF (0.3 M). Causality: The excess base is required to both liberate the free amidine from its hydrochloride salt and neutralize the HF byproduct generated during the SNAr step.

-

Condensation: Seal the vial and heat to 120°C for 12 hours. Causality: The highly polar aprotic nature of DMF stabilizes the Meisenheimer complex, while the high temperature provides the necessary activation energy to overcome the aromatic resonance stabilization during the initial C2-fluorine displacement.

-

Workup: Cool to room temperature, pour into ice water, and adjust pH to 7. Filter the resulting precipitate, wash with water, and recrystallize from EtOH/H₂O to yield the quinazolinone.

References

- WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors Google P

-

CAS No. 1806307-07-2 | Ethyl 2,4-difluoro-6-methylbenzoate Chemsrc[Link]

Sources

Application Notes & Protocols: Strategic Hydrolysis of Sterically Hindered Ethyl 2,4-difluoro-6-methylbenzoate

Introduction: The Significance of a Hindered Benzoic Acid

In the landscape of pharmaceutical and materials science research, fluorinated aromatic carboxylic acids are pivotal structural motifs. 2,4-Difluoro-6-methylbenzoic acid, in particular, serves as a critical building block for synthesizing a range of bioactive molecules and advanced polymers. Its utility stems from the unique electronic properties conferred by the fluorine atoms and the steric influence of the ortho-methyl group. The primary route to this valuable intermediate is through the hydrolysis of its corresponding ester, Ethyl 2,4-difluoro-6-methylbenzoate.

However, this transformation is not trivial. The ester is characterized by significant steric hindrance around the carbonyl center, created by the flanking methyl and fluoro substituents. This steric congestion impedes the approach of nucleophiles, rendering standard hydrolysis conditions sluggish and inefficient.[1] This document provides a detailed, mechanistically-grounded protocol for achieving high-yield saponification of this challenging substrate, complete with application notes to rationalize the experimental design and troubleshoot potential issues.

The Chemistry: Overcoming Steric Barriers in Saponification

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. For preparative synthesis, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred. The reason lies in the reaction's thermodynamics: while acid-catalyzed hydrolysis is a reversible equilibrium, saponification is effectively irreversible.[2][3][4]

The mechanism proceeds via a nucleophilic acyl substitution pathway.[5] The key steps are:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This addition forms a transient, unstable tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt) as the leaving group.

-

Irreversible Deprotonation: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a resonance-stabilized carboxylate salt and ethanol. This final step is highly exergonic and renders the entire sequence irreversible under basic conditions, driving the reaction to completion.[1][2][5]

The primary challenge with Ethyl 2,4-difluoro-6-methylbenzoate is that the bulky ortho-substituents (-CH₃ and -F) physically obstruct the initial attack of the hydroxide nucleophile, significantly slowing the reaction rate.[1] To overcome this, the protocol must employ strategies that increase the kinetic energy of the system and improve the interaction between reactants.

Figure 1: The three-step mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is optimized for the hydrolysis of a sterically hindered ester and incorporates measures to ensure high conversion and yield.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 2,4-difluoro-6-methylbenzoate | >97% | Sigma-Aldrich | The starting ester. |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent, >98% | MilliporeSigma | A strong base effective for saponification.[6] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Co-solvent to ensure substrate solubility.[1] |

| Deionized Water | Type II or better | N/A | Used to dissolve the base. |

| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Fisher Scientific | For acidification during work-up. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent. |

3.2. Equipment

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,4-difluoro-6-methylbenzoate (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water. Use enough solvent to fully dissolve the ester (a starting concentration of ~0.2 M is recommended).

-

Addition of Base: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq) to the solution. The use of a significant excess of base is crucial to drive the reaction forward.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~70-80 °C) with vigorous stirring. Maintain reflux for 8-12 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] To sample for TLC, withdraw a small aliquot, neutralize it with a drop of dilute HCl, and extract with a small amount of ethyl acetate. The product carboxylic acid should have a lower Rf value than the starting ester.

-

Cooling and Solvent Removal: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is ~1-2 (verify with pH paper). The carboxylic acid product should precipitate as a white solid.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (1x) and then with brine (1x). The brine wash helps to remove residual water and break any emulsions.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2,4-difluoro-6-methylbenzoic acid.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product with high purity.

Figure 2: Step-by-step experimental workflow for the hydrolysis protocol.

Application Notes & Troubleshooting

-

Rationale for Reagent Choices:

-

Base: While NaOH or KOH can be used, LiOH is often preferred in modern protocols due to its high reactivity and the good solubility of its salts in mixed aqueous/organic media.[6]

-

Solvent System: A co-solvent system is essential.[1] THF is an excellent choice as it is miscible with water and effectively solubilizes the nonpolar ester, creating a homogeneous environment for the reaction to occur efficiently. Without it, the reaction would be a slow, two-phase system.

-

Excess Base: Using a stoichiometric amount of base is often insufficient for hindered esters. A 2-4 fold excess ensures a high concentration of the nucleophile is present throughout the reaction, maximizing the rate according to the principles of chemical kinetics.

-

-

Critical Parameters:

-

Temperature: Refluxing is non-negotiable for this substrate. The increased thermal energy provides the molecules with sufficient kinetic energy to overcome the activation energy barrier, which is heightened by steric hindrance.[1][8] Room temperature attempts will likely result in little to no conversion.

-

Reaction Time: Be patient. Hindered esters require significantly longer reaction times than unhindered ones.[1] Monitor the reaction, but anticipate that it will require at least 8 hours.

-

-

Troubleshooting Guide:

| Issue | Probable Cause | Recommended Solution |

| Reaction Stalls / Low Conversion | Insufficient temperature, time, or base concentration. | Ensure a vigorous reflux is maintained. Extend the reaction time. Consider increasing the equivalents of base to 4-5 eq.[1] |

| Product Fails to Precipitate | Incomplete acidification or product is soluble in the acidic water. | Double-check the pH to ensure it is 1-2. Even if no solid forms, proceed with the ethyl acetate extraction as the product will be in solution. |

| Persistent Emulsion During Extraction | Formation of micelles or finely dispersed solids. | Add more brine to the separatory funnel and swirl gently, do not shake vigorously. Let it stand for a longer period. Filtration may be required. |

| Low Isolated Yield | Incomplete reaction; incomplete extraction due to insufficient acidification. | Re-verify reaction completion before work-up. During work-up, ensure thorough acidification and perform at least three extractions. |

References

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

-